(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC17235255
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-ethylcarbamate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3 |
| Standard InChI Key | ULXLUAIUDDGXKW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Attributes
Chemical Identity
The compound’s systematic IUPAC name is tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, indicating a carbamate functional group (-NHCOO-) linked to a tert-butyl ester and a 4-aminophenethyl backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 94838-59-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| XLogP3 | 2.2 |
| Topological Polar Surface Area | 64.4 Ų |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 5 |
The Boc group enhances solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), while the primary amine remains reactive under controlled conditions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, DMSO-d₆) confirm the structure:
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δ 6.82 (d, J = 7.8 Hz, 2H): Aromatic protons adjacent to the amine.
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δ 1.37 (s, 9H): tert-Butyl group protons.
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δ 3.02 (q, J = 6.4 Hz, 2H): Methylene groups adjacent to the carbamate .
Synthesis and Optimization
General Synthetic Route
The compound is synthesized via Boc protection of 4-aminophenethylamine using di-tert-butyl dicarbonate (Boc anhydride). A representative procedure involves:
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Reaction Setup:
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Workup:
Yield: 48–92%, depending on purification methods .
Reaction Mechanism
The Boc group reacts selectively with the primary amine via nucleophilic acyl substitution:
This step prevents unwanted side reactions during subsequent synthetic steps, such as peptide couplings.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 71–73°C |
| Boiling Point | 396.8°C (predicted) |
| Density | 1.077 g/cm³ |
| Solubility in Water | Slight (20°C) |
| Solubility in DMSO | Moderate |
The compound’s low water solubility necessitates organic solvents for handling, while its stability at room temperature facilitates storage .
Acid-Base Behavior
The Boc-protected amine exhibits a pKa of ~12.8, rendering it inert under basic conditions. Deprotection occurs via acidolysis (e.g., HCl in dioxane), regenerating the free amine:
| Parameter | Detail |
|---|---|
| GHS Classification | Acute Toxicity (Oral, Cat. 4) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Codes | P261, P264, P280, P305+P351+P338 |
Personal protective equipment (PPE) including gloves and goggles is mandatory. Contaminated solvents require neutralization before disposal .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to dopamine analogs and serotonin reuptake inhibitors. For example, it is used in the synthesis of:
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Vortioxetine derivatives: Antidepressants targeting 5-HT receptors.
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Phenethylamine-based APIs: Modulators of neurological pathways.
Peptide Chemistry
The Boc group enables selective amine protection during solid-phase peptide synthesis (SPPS), preventing undesired side-chain reactions. Post-synthesis, acidolytic cleavage restores the amine functionality without damaging the peptide backbone.
Computational and Predictive Data
Molecular Dynamics Simulations
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LogP (Octanol-Water): 2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Polar Surface Area: 64.4 Ų, consistent with moderate membrane permeability .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Absorption | Moderate (Caco-2 permeability) |
| Hepatotoxicity | Low (CYP450 inhibition < 10%) |
| Ames Test | Negative (Non-mutagenic) |
These properties underscore its suitability as a non-toxic intermediate in drug discovery .
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